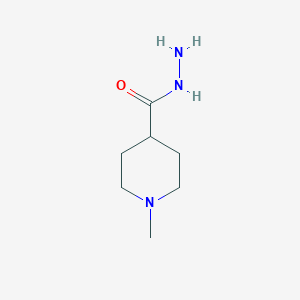

1-Methylpiperidine-4-carbohydrazide

Overview

Description

Synthesis Analysis

1-Methylpiperidine-4-carbohydrazide is synthesized through a series of chemical reactions. For instance, Karrouchi et al. (2020) detail the synthesis and characterization of a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, which is synthesized using methods such as FT-IR, NMR, ESI-MS, and X-ray diffraction (Karrouchi et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds like 1-Methylpiperidine-4-carbohydrazide is often analyzed using X-ray diffraction and spectroscopic methods. Karrouchi et al. (2021) used FT-IR, 1H & 13C NMR, and ESI-MS methods to characterize the structure of (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a similar compound (Karrouchi et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be complex. For example, Karrouchi et al. (2020) discuss the reactivity and vibrational modes of their synthesized compound, providing insight into its chemical behavior (Karrouchi et al., 2020).

Physical Properties Analysis

Physical properties like solubility and stability in various media can be crucial. The study by Karrouchi et al. (2021) includes an analysis of solvation energy and stability in solution, which are important physical properties (Karrouchi et al., 2021).

Chemical Properties Analysis

Chemical properties such as reactivity and interaction with other compounds are key to understanding 1-Methylpiperidine-4-carbohydrazide. The work by Karrouchi et al. (2020) on a related compound offers insights into its chemical properties, including reactivity and potential for interactions (Karrouchi et al., 2020).

Scientific Research Applications

Spiropiperidines in Drug Discovery

Spiropiperidines, a class of compounds related to piperidine derivatives, have gained popularity in drug discovery programs due to their exploration of three-dimensional chemical space. The methodology used for constructing spiropiperidines, including 2-, 3-, and 4-spiropiperidines, over the last decade covers a variety of synthetic strategies. This includes the formation of the spiro-ring on a preformed piperidine ring and vice versa. The significance of spiropiperidines in drug discovery, especially for 3- and 4-spiropiperidines, highlights the chemical versatility and potential therapeutic applications of piperidine derivatives, which could extend to compounds like 1-Methylpiperidine-4-carbohydrazide (Griggs, Tape, & Clarke, 2018).

Ketogenic Diet Mechanisms

Although not directly related to 1-Methylpiperidine-4-carbohydrazide, the study of ketogenic diets offers insights into the biochemical implications of compounds that can influence metabolic pathways. Ketogenic diets, high in fats and low in carbohydrates, have been reviewed for their mechanisms in treating epilepsy, showcasing how certain diets or compounds can significantly impact cellular metabolism and neurological functions. This research area may offer insights into how specific chemical compounds, potentially including piperidine derivatives, could modulate similar pathways (Boison, 2017).

Carbohydrate Polymers as Corrosion Inhibitors

Research on carbohydrate polymers as corrosion inhibitors for metal substrates reveals the broad applicability of organic compounds in material science. This domain's exploration can be somewhat tangential but still relevant when considering the chemical interactions between organic inhibitors and metal surfaces. Understanding these mechanisms might provide a backdrop for studying compounds like 1-Methylpiperidine-4-carbohydrazide in contexts outside of biomedical research, highlighting the interdisciplinary nature of chemical applications (Umoren & Eduok, 2016).

properties

IUPAC Name |

1-methylpiperidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-10-4-2-6(3-5-10)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQKKXPYOIDSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332834 | |

| Record name | 1-methylpiperidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylpiperidine-4-carbohydrazide | |

CAS RN |

176178-88-4 | |

| Record name | 1-Methyl-4-piperidinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176178-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methylpiperidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

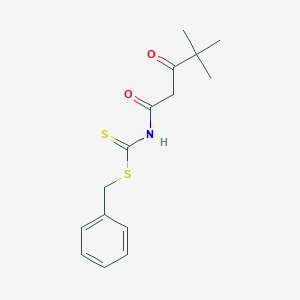

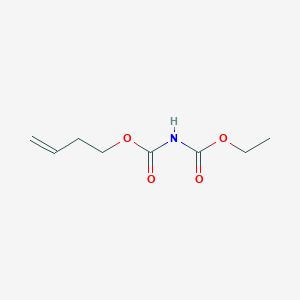

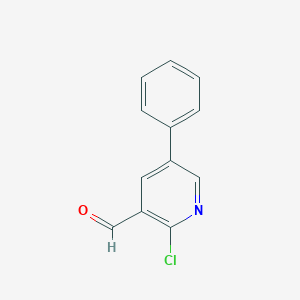

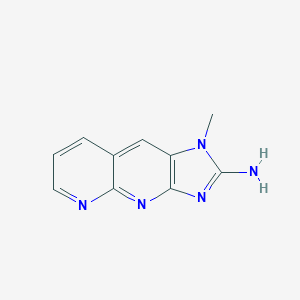

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)

![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)

![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)